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Compound of Interest

Compound Name: TMCB

Cat. No.: B1194547 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known derivatives and analogs

of 2-(4,5,6,7-tetrabromo-2-(dimethylamino)-1H-benzo[d]imidazol-1-yl)acetic acid (TMCB), a

potent inhibitor of Casein Kinase 2 (CK2) and Extracellular signal-regulated kinase 8 (ERK8).

This document details the chemical structures, quantitative inhibitory data, and relevant

experimental methodologies for these compounds. Furthermore, it elucidates the critical

signaling pathways influenced by the inhibition of CK2 and ERK8, offering insights for further

research and drug development.

Core Derivatives and Analogs of TMCB
TMCB belongs to the class of halogenated benzimidazoles, which have been extensively

studied as kinase inhibitors. The core structure, 4,5,6,7-tetrabromobenzimidazole, has been a

scaffold for the development of various potent and selective inhibitors. The following tables

summarize the quantitative data for TMCB and its key analogs.

Table 1: Inhibitory Activity of TMCB and its Analogs against CK2 and ERK8
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Compound
Name/Refer
ence

Chemical
Structure

Target
Kinase

Ki (nM) IC50 (µM) Notes

TMCB

2-(4,5,6,7-

tetrabromo-2-

(dimethylami

no)-1H-

benzo[d]imid

azol-1-

yl)acetic acid

CK2 - -

Potent

inhibitor of

CK2 and

ERK8.

DMAT (2-

Dimethylamin

o-4,5,6,7-

tetrabromo-

1H-

benzimidazol

e)[1][2]

4,5,6,7-

tetrabromo-2-

(dimethylami

no)benzimida

zole

CK2 40[1][2] -

A potent and

selective CK2

inhibitor,

considered

superior to

TBB.[1]

TBB (4,5,6,7-

Tetrabromobe

nzotriazole)

[3]

4,5,6,7-

tetrabromobe

nzotriazole

CK2 400[3] 0.5[3]

A widely used

CK2 inhibitor,

serves as a

benchmark.

[3]

TBBi (4,5,6,7-

Tetrabromo-

1H-

benzimidazol

e)[4][5]

4,5,6,7-

tetrabromo-

1H-

benzimidazol

e

CK2 - 1.3[4]

A

fundamental

benzimidazol

e-based CK2

inhibitor.[4][5]

2-Amino-

4,5,6,7-

tetrabromobe

nzimidazole[2

]

2-Amino-

4,5,6,7-

tetrabromobe

nzimidazole

CK2 <100 -

Shows

significant

inhibitory

activity.[2]

2-

Isoproylamin

2-

Isoproylamin

CK2 <100 - Demonstrate

s potent CK2
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o-4,5,6,7-

tetrabromobe

nzimidazole[2

]

o-4,5,6,7-

tetrabromobe

nzimidazole

inhibition.[2]

2-

Methylsulfany

l-4,5,6,7-

tetrabromobe

nzimidazole[2

]

2-

Methylsulfany

l-4,5,6,7-

tetrabromobe

nzimidazole

CK2 <100 -

A notable

CK2 inhibitor

from the

benzimidazol

e class.[2]

CK2/ERK8-

IN-1[6]
Not specified CK2 250[6] 0.50[6]

A dual

inhibitor of

CK2 and

ERK8.[6]

ERK8 - 0.50[6]

Table 2: Pro-apoptotic Activity of TMCB Analogs

Compound Cell Line DC50 (µM) Notes

DMAT[2] Jurkat 2.7[2]

Induces apoptosis

more readily than

TBB.[2]

TBB[2] Jurkat 17[2]

Experimental Protocols
Synthesis of 4,5,6,7-Tetrabromo-2-
(dimethylamino)benzimidazole (DMAT)
While a detailed, step-by-step protocol for the synthesis of TMCB itself is not readily available

in the public domain, the synthesis of its core precursor, DMAT, has been described. The

general procedure involves the cyclocondensation of a tetrabrominated o-phenylenediamine

with a suitable reagent to introduce the 2-dimethylamino group.
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General Procedure for the Synthesis of 2-Substituted-4,5,6,7-tetrabromobenzimidazoles:

A common synthetic route to produce benzimidazoles involves the reaction of o-

phenylenediamine with various aldehydes or carboxylic acids and their derivatives. For the

synthesis of DMAT and its analogs, a modified approach is employed:

Starting Material: The synthesis typically starts with 1,2-diamino-3,4,5,6-tetrabromobenzene.

Cyclization: This diamine is then reacted with a reagent that provides the C2 carbon and the

dimethylamino group. For instance, the reaction with N,N-dimethyl-carbonimidic dichloride or

a similar reagent in a suitable solvent and under appropriate reaction conditions (e.g.,

heating) would lead to the formation of the benzimidazole ring.

Purification: The crude product is then purified using standard techniques such as

recrystallization or column chromatography to yield the desired 2-dimethylamino-4,5,6,7-

tetrabromobenzimidazole (DMAT).

Note: The synthesis of TMCB would involve an additional step of N-alkylation of DMAT with an

acetic acid derivative, such as ethyl bromoacetate, followed by hydrolysis of the ester to yield

the final carboxylic acid product.

In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of TMCB analogs against CK2 and ERK8 can be determined using

various in vitro kinase assay formats. A common method involves measuring the incorporation

of radio-labeled phosphate from [γ-32P]ATP into a specific substrate.

Materials:

Recombinant human CK2 or ERK8 enzyme.

Specific peptide substrate for the respective kinase.

[γ-32P]ATP.

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM

DTT).
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Test compounds (TMCB analogs) dissolved in DMSO.

ATP solution.

Phosphocellulose paper and wash buffer (e.g., 75 mM phosphoric acid).

Scintillation counter.

Procedure:

Prepare a reaction mixture containing the kinase, its specific substrate, and the kinase

reaction buffer.

Add the test compound at various concentrations (typically a serial dilution) to the reaction

mixture. A control with DMSO alone is also included.

Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-32P]ATP.

Incubate the reaction mixture at 30°C for a specified period (e.g., 10-30 minutes), ensuring

the reaction is in the linear range.

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

Wash the phosphocellulose papers extensively with the wash buffer to remove

unincorporated [γ-32P]ATP.

Measure the amount of incorporated 32P in the substrate using a scintillation counter.

Calculate the percentage of kinase inhibition for each compound concentration relative to the

DMSO control.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the

compound concentration and fitting the data to a sigmoidal dose-response curve. The Ki

value can be subsequently determined using the Cheng-Prusoff equation if the ATP

concentration and its Km are known.

Signaling Pathways
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Inhibition of CK2 and ERK8 by TMCB and its analogs can have profound effects on various

cellular signaling pathways, impacting cell proliferation, survival, and differentiation.[7][8]

CK2 Signaling Pathway
CK2 is a constitutively active serine/threonine kinase that phosphorylates a vast number of

substrates, playing a crucial role in cell growth, proliferation, and suppression of apoptosis. Its

inhibition by TMCB analogs can disrupt these processes.

Downstream Effects

TMCB / Analogs

CK2

Inhibition

PI3K/Akt Pathway

Activation

NF-κB Pathway

Activation
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Click to download full resolution via product page

Caption: Inhibition of CK2 by TMCB analogs disrupts pro-survival signaling.

ERK8 Signaling Pathway
ERK8 (MAPK15) is an atypical mitogen-activated protein kinase (MAPK) involved in regulating

cell proliferation, differentiation, and survival.[7] Its specific downstream targets and signaling
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network are still being elucidated, but its inhibition is expected to impact these fundamental

cellular processes.

Downstream Effects

TMCB / Analogs

ERK8 (MAPK15)

Inhibition

Transcription Factors
(e.g., c-Jun, ERα)

Regulation

Cell Proliferation Cell Differentiation Cell Survival

Click to download full resolution via product page

Caption: TMCB-mediated inhibition of ERK8 affects gene expression and cell fate.

Experimental Workflow for Evaluating TMCB Analogs
The following diagram outlines a typical workflow for the synthesis and biological evaluation of

novel TMCB analogs.
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Caption: A workflow for the development of novel TMCB-based kinase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b1194547?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194547?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

